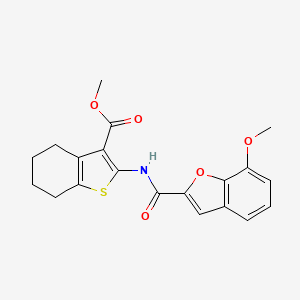

METHYL 2-(7-METHOXY-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Thiophene is another heterocyclic compound with a five-membered ring made up of one sulfur atom and four carbon atoms . Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . The compound you mentioned seems to be a complex molecule that includes these structures.

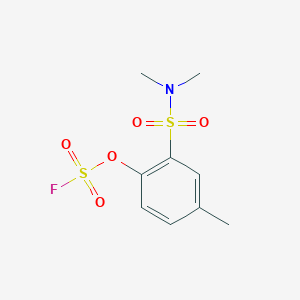

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiophene rings are aromatic, which means they are stable and can participate in pi stacking interactions . The carboxamide group can participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location of the functional groups and the overall molecular structure. Generally, aromatic compounds like benzofuran and thiophene can undergo electrophilic aromatic substitution reactions . The carboxamide group might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings are relatively nonpolar and have high boiling points due to pi stacking interactions . The presence of the carboxamide group could increase the compound’s polarity and solubility in polar solvents .Scientific Research Applications

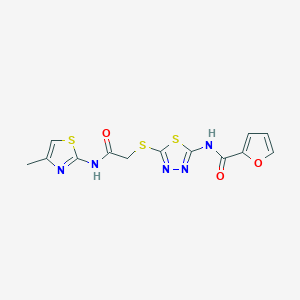

Heterocyclic Compound Synthesis and Biological Activity

A study described the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds include derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting their potential as cyclooxygenase inhibitors and their effectiveness in analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).

Cell Adhesion Inhibition by Heterocyclic Analogs

Another research focused on the inhibition of cell adhesion molecules (E-selectin, ICAM-1, and VCAM-1) by benzo[b]thiophene and benzofuran derivatives, including PD 144795, demonstrating its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Synthesis of Benzo[b]thiophene Diones

The synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate and its derivatives was explored, showcasing the methodological advancements in the synthesis of benzo[b]thiophene diones, important intermediates for further chemical transformations (Ruiz et al., 1981).

Adenosine A1 Receptor Allosteric Enhancers

Research into 2-aminothiophene-3-carboxylates and carboxamides has identified compounds as adenosine A1 receptor allosteric enhancers, providing insights into the structure-activity relationships of these classes of compounds and their potential therapeutic applications (Nikolakopoulos et al., 2006).

Synthesis and Antimicrobial Activity of Novel Compounds

A study on the novel synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds highlighted their antimicrobial activity, contributing to the development of new antimicrobial agents (Badne et al., 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-24-13-8-5-6-11-10-14(26-17(11)13)18(22)21-19-16(20(23)25-2)12-7-3-4-9-15(12)27-19/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYBEBXDCWLQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)

![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride](/img/structure/B2580922.png)

![N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B2580924.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)

![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2580935.png)

![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)

![1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]-4-ethylpiperazine](/img/structure/B2580941.png)